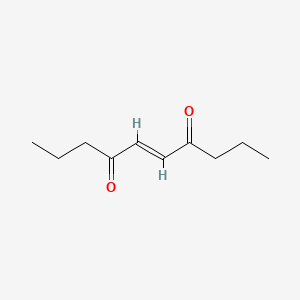

(E)-Dec-5-ene-4,7-dione

Description

Contextualization within Enone Chemistry and Dicarbonyl Systems

(E)-Dec-5-ene-4,7-dione is classified as an α,β-unsaturated carbonyl compound, a family that also includes enals, carboxylic acids, and their corresponding esters and amides. wikipedia.org Specifically, it is an enone, an organic compound that contains both an alkene and a ketone functional group. wikipedia.orgnumberanalytics.com In an α,β-unsaturated enone like this compound, the carbon-carbon double bond is conjugated with the carbonyl group. wikipedia.orgfiveable.me This conjugation is a critical structural feature that creates a system of alternating double and single bonds, allowing for electron delocalization which enhances both stability and reactivity. fiveable.me

The molecule is also a dicarbonyl system, more precisely a 1,4-enedione. This structure consists of two carbonyl groups separated by a carbon-carbon double bond. organic-chemistry.org The reactivity of enones is characterized by the electrophilic nature of the β-carbon, which is susceptible to attack by nucleophiles. wikipedia.orgnumberanalytics.com This reactivity pattern, known as vinylogous reactivity, is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org The presence of two carbonyl groups flanking the central alkene in a 1,4-enedione structure provides multiple reactive sites, making such compounds versatile intermediates in organic synthesis. organic-chemistry.org

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol scbt.com |

| Canonical SMILES | CCC(=O)/C=C/C(=O)CCC |

| Class | Enone, 1,4-Dicarbonyl |

Significance of this compound as a Unique Structural Motif in Organic Synthesis

The structure of this compound is a significant motif in organic synthesis due to its unique arrangement of functional groups. As an unsymmetrical 1,4-enedione, it serves as a valuable building block for creating more complex molecular architectures. numberanalytics.comorganic-chemistry.org Such compounds are key precursors in the synthesis of various heterocyclic compounds, including imidazoles, quinoxalines, and benzo organic-chemistry.orgsmolecule.comthiazines. organic-chemistry.org

The versatility of the enone framework allows it to participate in a wide array of chemical transformations. numberanalytics.com Key reactions involving enones include:

Michael Additions: The electrophilic β-carbon readily undergoes conjugate addition with a variety of nucleophiles. numberanalytics.comresearchgate.net

Diels-Alder Reactions: Enones can act as effective dienophiles, facilitating the construction of complex cyclic systems. wikipedia.orgnumberanalytics.com

Nazarov Cyclization: This electrocyclic reaction can convert dienyl ketones into cyclopentenones. wikipedia.org

Reduction Reactions: The double bond and carbonyl groups can be selectively reduced under different reaction conditions. wikipedia.orgnumberanalytics.com

The specific structure of this compound, with an ethyl group on one side of the enone and a propyl group on the other, offers opportunities for regioselective transformations, further enhancing its utility as a synthetic intermediate. The synthesis of such unsymmetrical 1,4-enediones can be achieved through domino strategies using simple and readily available starting materials like 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org

Scope and Research Objectives for Comprehensive Investigation

A comprehensive investigation into this compound is guided by several key research objectives aimed at fully elucidating its chemical behavior and synthetic potential.

Table 2: Research Objectives for this compound

| Research Area | Primary Objectives |

|---|---|

| Synthetic Methodologies | • Develop novel, high-yield synthetic routes, potentially leveraging classic reactions like Aldol (B89426) or Knoevenagel condensations. wikipedia.orglibretexts.org• Explore modern catalytic methods, such as iron-catalyzed α,β-dehydrogenation or palladium-catalyzed Saegusa oxidation, for efficient synthesis. organic-chemistry.org |

| Reactivity Profiling | • Systematically study its participation in fundamental organic reactions like Michael additions, cycloadditions, and various condensation reactions. wikipedia.orgnumberanalytics.comorganic-chemistry.org• Investigate the regioselectivity and stereoselectivity of its reactions, driven by its unsymmetrical nature. |

| Spectroscopic & Structural Analysis | • Perform detailed characterization using modern spectroscopic techniques (NMR, IR, MS) to establish a definitive analytical profile. arkat-usa.orgresearchgate.net• Conduct X-ray crystallography studies, where applicable, to determine its solid-state conformation. researchgate.net |

| Application in Target Synthesis | • Utilize this compound as a key intermediate in the synthesis of complex natural products or novel heterocyclic systems. organic-chemistry.orgresearchgate.net• Explore its potential as a scaffold in medicinal chemistry for the development of new pharmacologically active agents. nih.gov |

The overarching goal of this research is to establish this compound as a versatile tool in the synthetic organic chemist's repertoire, paving the way for its application in materials science, medicinal chemistry, and the synthesis of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(E)-dec-5-ene-4,7-dione |

InChI |

InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |

InChI Key |

OLYFJHTYMIDQGR-BQYQJAHWSA-N |

Isomeric SMILES |

CCCC(=O)/C=C/C(=O)CCC |

Canonical SMILES |

CCCC(=O)C=CC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for E Dec 5 Ene 4,7 Dione and Analogous Dione Systems

Established Synthetic Routes to (E)-Dec-5-ene-4,7-dione

The synthesis of α,β-unsaturated diones like this compound often relies on classic carbon-carbon bond-forming reactions. These methods are foundational in organic synthesis and have been adapted and optimized for the preparation of a wide array of dicarbonyl compounds.

Aldol (B89426) Condensation Approaches and Enolate Intermediate Formation

The Aldol condensation is a cornerstone reaction in the synthesis of α,β-unsaturated ketones and aldehydes. wikipedia.org This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by a dehydration step to yield the conjugated system. libretexts.org The formation of the crucial enolate intermediate is typically achieved by treating a ketone or aldehyde with a suitable base. libretexts.org

In the context of synthesizing a molecule like this compound, a crossed or mixed Aldol condensation could be employed. libretexts.org This would involve the reaction of two different carbonyl compounds. To achieve selectivity and avoid a complex mixture of products, one of the carbonyl reactants should ideally lack α-hydrogens, making it unable to form an enolate. wikipedia.org For instance, the reaction between an enolate derived from a ketone and an aldehyde can be controlled to favor the desired crossed product. wikipedia.org The general mechanism proceeds through the following steps:

Enolate Formation: A base abstracts an α-hydrogen from one of the carbonyl compounds to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second carbonyl compound. libretexts.org

Protonation: The resulting alkoxide is protonated to form a β-hydroxy carbonyl compound (the Aldol addition product). libretexts.org

Dehydration: Subsequent elimination of a water molecule, often promoted by heat or acidic/basic conditions, leads to the formation of the α,β-unsaturated dione (B5365651). libretexts.org

The choice of base is critical in controlling the regioselectivity of enolate formation when asymmetric ketones are used.

Catalytic Systems and Reaction Condition Optimization in Dione Synthesis

The efficiency and selectivity of dione synthesis can be significantly enhanced through the use of various catalytic systems. Both metal-based and organocatalysts have been successfully employed. For instance, guanidine (B92328) bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be excellent catalysts for Michael-type reactions leading to dicarbonyl compounds. researchgate.net Chiral phosphoric acids have also been utilized in the desymmetrization of 1,3-diones through enantioselective condensation reactions. acs.org

Optimization of reaction conditions such as temperature, solvent, and catalyst loading is crucial for maximizing the yield and purity of the desired dione. For example, tandem reactions combining electrocatalytic oxidation of an alcohol to an aldehyde followed by an Aldol condensation have been developed for the efficient synthesis of α,β-unsaturated ketones. rsc.org In some cases, solvent-free conditions using grinding methods have been shown to be effective and environmentally benign for Michael additions to form dicarbonyl compounds. beilstein-journals.org

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Guanidine Base (e.g., TBD) | Michael Addition | Mild conditions, high yields, operational simplicity | researchgate.net |

| Chiral Phosphoric Acid | Enantioselective Condensation | High efficiency and enantioselectivity | acs.org |

| Supported Gold Catalyst (Au/CuO) | Tandem Oxidation/Aldol Condensation | Selective oxidation, integrated process | rsc.org |

| CuBr2 | Intramolecular Oxidative C-N Bond Formation | Efficient for indoline-2,3-diones, suitable for flow chemistry | chemrxiv.org |

Considerations for Continuous Flow Processes and Industrial Scale Production

For the large-scale synthesis of diones, continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and process control. nih.gov The synthesis of various dione-containing structures, such as indoline-2,3-diones and 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been successfully demonstrated using continuous-flow systems. chemrxiv.orgrsc.org

Key considerations for transitioning a dione synthesis to a continuous flow process include:

Reactor Design: Packed-bed reactors containing immobilized catalysts are often used to facilitate catalyst recycling and product purification. nih.gov

Solvent Selection: The choice of solvent is critical for solubility of reactants and reagents, as well as for compatibility with the reactor materials.

Flow Rate and Residence Time: These parameters must be carefully optimized to maximize conversion and selectivity.

Downstream Processing: Integration of in-line purification and separation techniques is essential for an efficient continuous process.

The development of telescoped continuous flow processes, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, represents a significant advancement for the industrial production of complex molecules containing dione functionalities. nih.gov

Advanced Synthetic Transformations Leading to Dione Structures

Beyond classical methods, advanced synthetic strategies provide access to a diverse range of dione scaffolds, including complex polycyclic systems.

Cycloaddition Reactions in the Construction of Polycyclic Dione Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly useful for synthesizing six-membered rings, which can be precursors to or integral parts of polycyclic dione systems. mdpi.com For example, the reaction of a diene with a dienophile containing a dione moiety or a latent dione functionality can lead to complex polycyclic diones. mdpi.comrsc.org

1,3-Dipolar cycloadditions have also been employed in the synthesis of heterocyclic dione derivatives. researchgate.netnovapublishers.com These reactions involve the addition of a 1,3-dipole, such as a nitrone or a nitrile oxide, to a dipolarophile, which can be an alkene or alkyne tethered to a dione-containing scaffold. researchgate.netscispace.com This methodology has been used to prepare complex structures like N-allyl substituted polycyclic isoindole-1,3-diones. scispace.com The synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives has been achieved through cycloaddition reactions, providing scaffolds for potential neuroprotective agents. arkat-usa.org Similarly, arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been synthesized and evaluated for their biological activity. nih.gov

| Reaction Type | Reactants | Product Scaffold | Reference |

|---|---|---|---|

| Diels-Alder | Diene + Dienophile | Six-membered rings, Polycyclic aromatic compounds | mdpi.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) + Dipolarophile | Isoxazolidines, Heterocyclic diones | researchgate.netscispace.com |

| [2+2] Photocycloaddition | Alkene + Enone | Cyclobutane rings (e.g., "Cookson's Dione") | researchgate.net |

Michael-Type Addition Strategies for Dicarbonyl Formation

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of 1,5-dicarbonyl compounds. pressbooks.pub This reaction involves the addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The product of a Michael addition is often a precursor that can undergo a subsequent intramolecular Aldol condensation to form a cyclic dione, a sequence known as the Robinson annulation. pressbooks.pub

A wide range of nucleophiles can participate in Michael additions, including enolates derived from β-dicarbonyl compounds, organocuprates, and enamines. masterorganicchemistry.comorganicchemistrydata.org The reaction is highly versatile and can be catalyzed by both bases and acids. organicchemistrydata.org Asymmetric Michael additions, using chiral catalysts, allow for the enantioselective synthesis of dicarbonyl compounds. rsc.org For example, chiral squaramides have been used to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org

The choice of reaction conditions can influence the outcome between 1,2-addition and 1,4-addition (Michael addition). organicchemistrydata.org Generally, thermodynamically controlled conditions favor the 1,4-adduct. organicchemistrydata.org

Intramolecular Condensation and Cyclization Protocols for Dione Moieties

Intramolecular condensation and cyclization of diones represent a powerful strategy for the construction of cyclic and bicyclic systems. These reactions, often proceeding through aldol-type or 1,4-addition pathways, are influenced by several factors including the substitution pattern of the dione, the choice of Lewis acid, and the presence of additives like diols. pharm.or.jp

For instance, the cyclization of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones can lead to different bicyclic skeletons. Depending on the reaction conditions, intramolecular 1,4-addition can yield bicyclo[4.4.0]decane derivatives, while aldol-type reactions can produce bicyclo[3.3.1]nonane or hydronaphthalene systems. pharm.or.jp The regioselectivity of these cyclizations is often dictated by the stability of the resulting ring systems, with five- and six-membered rings being thermodynamically preferred due to minimal ring strain. libretexts.org This principle is evident in the intramolecular aldol condensation of 2,6-heptanedione (B80457), which exclusively forms the six-membered ring product, 3-methyl-2-cyclohexenone. libretexts.org

The nature of the substituent at the C3-position and the specific Lewis acid employed can direct the reaction towards a particular pathway. For example, bulkier substituents can sterically hinder intramolecular 1,4-addition. pharm.or.jp Furthermore, the combination of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with a diol can accelerate the 1,4-addition pathway over the aldol reaction. pharm.or.jp These methodologies provide a versatile toolkit for the synthesis of complex cyclic structures from dione precursors.

In a different approach, the synthesis of dibenzofuran-1,4-diones can be achieved through the oxidative cyclization of quinone-arenols. researchgate.net This method has been successfully applied to the synthesis of natural products like violet-quinone. researchgate.net Another strategy involves the base-catalyzed condensation between a 1,4-naphthoquinone (B94277) and a phenol (B47542) to construct the naphthofuranoquinone scaffold. researchgate.net

| Factor | Influence on Reaction Pathway | Example | Citation |

|---|---|---|---|

| C3-Substituent | Bulky substituents can inhibit intramolecular 1,4-addition due to steric hindrance. | Cyclization of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones. | pharm.or.jp |

| Lewis Acid | Different Lewis acids can selectively activate different carbonyl groups, leading to different cyclization products. BF3·Et2O and TMSOTf can lead to different reaction paths. | Cyclization of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones. | pharm.or.jp |

| Presence of Diol | In combination with a Lewis acid, can accelerate intramolecular 1,4-addition over aldol condensation. | Reaction of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones with TMSOTf and a diol. | pharm.or.jp |

| Ring Strain | Formation of thermodynamically stable five- and six-membered rings is preferred. | Intramolecular aldol condensation of 2,6-heptanedione yields a six-membered ring. | libretexts.org |

Organocatalytic Approaches to Dione Synthesis and Derivatization

Organocatalysis has emerged as a powerful tool for the synthesis and derivatization of diones, offering high levels of enantioselectivity and stereocontrol. nih.govscispace.com Chiral organocatalysts can facilitate various transformations, including asymmetric conjugate additions, cycloadditions, and cascade reactions, leading to structurally diverse and valuable dione derivatives.

One notable application is the organocatalytic asymmetric 1,4-conjugate addition to enediketones. nih.gov For instance, the use of a chiral BINOL-derived catalyst allows for the enantioselective addition of potassium trifluoroorganoborates to (Z)-1,4-enediketones, producing acyclic 1,4-dicarbonyl compounds with quaternary stereocenters in high yield and enantiomeric excess. nih.gov Mechanistic studies have revealed that the (Z)-isomer is the reactive species and that the additional ketone group plays a crucial role in activating the substrate. nih.gov

Organocatalysis also enables divergent synthetic strategies. For example, by carefully selecting the catalyst, highly selective asymmetric divergent reactions of azlactones with 1,4-enediones can be achieved. rsc.org This allows for the controlled synthesis of either bicyclic furofurans through a cascade reaction or Michael addition products, both with excellent stereoselectivity. rsc.org

Furthermore, organocatalytic formal (3+2) cycloadditions have been developed for the synthesis of complex heterocyclic systems. The reaction of 1,4-enediones with 2-naphthols, catalyzed by trifluoromethanesulfonic acid, yields structurally diverse 3-vinylnaphthofurans with high (Z/E)-selectivity. acs.orgnih.gov This transformation proceeds via a cascade reaction, and intramolecular hydrogen bonding is believed to control the stereoselectivity of the newly formed vinyl group. acs.orgnih.gov

The integration of organocatalysis with other synthetic methods, such as photochemistry, has also proven fruitful. A one-pot procedure involving singlet oxygen furan (B31954) photooxygenation to generate an enedione, followed by an organocatalyzed double-Michael reaction, affords enantiopure cyclopentanones with multiple stereogenic centers. scispace.com This cascade can be extended to produce complex hydrindane motifs. scispace.com

| Reaction Type | Substrates | Catalyst | Product | Key Features | Citation |

|---|---|---|---|---|---|

| Asymmetric 1,4-Conjugate Addition | (Z)-1,4-Enediketones, Potassium trifluoroorganoborates | Chiral BINOL-derived catalyst | Acyclic 1,4-dicarbonyls with quaternary stereocenters | High yield and enantioselectivity | nih.gov |

| Divergent Asymmetric Reaction | Azlactones, 1,4-Enediones | Catalyst-controlled | Bicyclic furofurans or Michael addition products | Diastereodivergent, high stereoselectivity | rsc.org |

| Formal (3+2) Cycloaddition | 1,4-Enediones, 2-Naphthols | Trifluoromethanesulfonic acid | 3-Vinylnaphthofurans | High (Z/E)-selectivity, cascade reaction | acs.orgnih.gov |

| Photochemical/Organocatalytic Cascade | Furans, Enals | Singlet oxygen, Organocatalyst | Enantiopure cyclopentanones and hydrindanes | One-pot, multiple bond formations | scispace.com |

Radical Cascade Cyclization Pathways for Enedione Systems

Radical cascade cyclizations have emerged as a powerful strategy for the rapid construction of complex carbocyclic and heterocyclic frameworks from simple precursors like enediones and their synthetic equivalents. researchgate.netnih.govnih.gov These reactions, which involve a sequence of intramolecular radical additions, allow for the formation of multiple C-C bonds in a single step, often with high stereocontrol. nih.govchemrxiv.org

A key advantage of radical cascades is their ability to proceed under mild conditions and tolerate a wide range of functional groups. nih.gov For example, the total synthesis of complex terpenoids has been achieved using radical cascade processes to assemble intricate polycyclic ring systems. nih.gov These transformations can be initiated by various methods, including the use of radical initiators or transition metal catalysts.

Titanium(III)-catalyzed redox relay reactions represent a significant advancement in this area, enabling enantioselective radical cascade cyclizations. chemrxiv.org In one example, a chiral Ti(salen) catalyst directs the cyclization of substrates containing a cyclopropyl (B3062369) ketone and an alkyne moiety. chemrxiv.org The proposed mechanism involves the reductive ring-opening of the cyclopropyl ketone to generate an alkyl radical, which then undergoes a cascade of cyclization events to form a polycyclic product with high enantioselectivity. chemrxiv.org

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is another important transformation that can be considered a type of cascade cyclization for the synthesis of cyclopentenones, which are related to enedione systems. wikipedia.orgnih.gov While traditionally requiring stoichiometric amounts of cobalt carbonyl, catalytic versions have been developed using various transition metals. wikipedia.org The intramolecular Pauson-Khand reaction is particularly useful for the synthesis of fused bicyclic systems and has been widely applied in natural product synthesis. mdpi.com The regioselectivity of the intramolecular reaction can sometimes be unexpected, as seen in the attempted synthesis of a 7/5 fused ring system from a 1,8-enyne, which instead yielded a bridged 8-5 ring system via a type-II Pauson-Khand reaction. pku.edu.cn

| Reaction Type | Key Features | Application/Example | Citation |

|---|---|---|---|

| General Radical Cascade Cyclization | Forms multiple C-C bonds in one step; tolerant of various functional groups. | Synthesis of complex terpenoids. | nih.gov |

| Enantioselective Radical Cascade Cyclization | Utilizes a chiral catalyst to control stereochemistry. | Ti(salen)-catalyzed cyclization of cyclopropyl ketone-alkyne substrates. | chemrxiv.org |

| Pauson-Khand Reaction | [2+2+1] cycloaddition to form cyclopentenones. | Intramolecular versions are common in total synthesis for creating fused bicyclic systems. | wikipedia.orgnih.govmdpi.com |

| Type-II Pauson-Khand Reaction | An alternative regiochemical outcome of the intramolecular Pauson-Khand reaction. | Formation of a bridged 8-5 ring system from a 1,8-enyne. | pku.edu.cn |

Derivatization Techniques and Their Synthetic Utility for this compound

Strategies for Functional Group Modification and Introduction

The dione functionality in this compound and related systems provides a versatile platform for a wide range of functional group modifications and introductions, enabling the synthesis of diverse and complex molecules. These transformations can target the carbonyl groups, the carbon-carbon double bond, or the α-carbons.

One common strategy is the selective reduction of the enedione system. For example, electrochemical hydrogenation offers a metal-free and external-reductant-free method to selectively reduce the C=C double bond of 1,4-enediones to afford 1,4-diketones. researchgate.net This method is scalable and tolerates a variety of functional groups. researchgate.net

Another approach involves the introduction of substituents at various positions. For instance, palladium-catalyzed oxidative dehydrogenation of saturated ketones can be used to synthesize 1,4-enediones with complete E-stereoselectivity. acs.org This atom- and step-economic process utilizes molecular oxygen as the sole oxidant and demonstrates good functional group tolerance. acs.org Furthermore, manganese oxide octahedral molecular sieves (OMS-2) can catalyze the chemoselective synthesis of 1,4-enediones from 1,3-dicarbonyls and α-iodoacetophenones. researchgate.net

The reactivity of the enedione system also allows for the construction of heterocyclic structures. For example, 1,4-diketones, which can be obtained from the reduction of enediones, are valuable precursors for the synthesis of various heterocycles. researchgate.net Additionally, the reaction of 3-acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione with amines leads to the formation of E-tetrasubstituted olefins through a tandem reaction involving C-C bond breakage and proton transfer. acs.org

The introduction of functional groups can also be achieved through organocatalytic methods. Asymmetric conjugate addition of organoborates to (Z)-enediketones, catalyzed by a chiral BINOL-derived catalyst, allows for the introduction of vinyl and aryl groups with the creation of a quaternary carbon center. nih.gov This method provides access to highly valuable and synthetically challenging acyclic 1,4-dicarbonyl products. nih.gov

Application of Carbonyl Derivatization for Enhanced Reactivity and Selectivity

Derivatization of the carbonyl groups in this compound and analogous dione systems is a powerful strategy to modulate their reactivity and enhance selectivity in subsequent transformations. These modifications can alter the electronic properties of the carbonyl carbon, making it more or less susceptible to nucleophilic attack, or can introduce steric bulk to direct the approach of reagents.

One common derivatization technique is the formation of imines. For example, the condensation of cholest-4-ene-3,6-dione (B1194378) with various arylamines yields 3-arylimino steroids. acs.org These imines can exist as (E)- and (Z)-isomers, and their interconversion can be observed by techniques such as NMR spectroscopy and polarimetry. acs.org This derivatization not only modifies the reactivity of the carbonyl group but also introduces chiroptical properties to the molecule. acs.org

Another important derivatization involves the use of protecting groups to selectively block one of the carbonyl functionalities. This allows for regioselective reactions at the unprotected carbonyl group. While specific examples for this compound are not detailed in the provided context, the general principle of using protecting groups to differentiate between two similar functional groups is a cornerstone of organic synthesis.

The reactivity of the carbonyl group is inherently linked to its electrophilicity. libretexts.org By converting a ketone to a derivative, such as an oxime, the electronic nature of the original carbonyl position is altered. For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes has been shown to enhance the detection and sensitivity of carbonyl compounds in analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This highlights how derivatization can be used to modify the chemical properties of carbonyls for specific applications.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E Dec 5 Ene 4,7 Dione

Nucleophilic and Electrophilic Interactions in the Conjugated System of (E)-Dec-5-ene-4,7-dione

The electronic structure of this compound is significantly influenced by the conjugation between the C5=C6 double bond and the C4 and C7 carbonyl groups. This conjugation delocalizes the π-electrons across the O=C-C=C-C=O system, creating distinct electrophilic and nucleophilic centers that govern its reactivity.

Electrophilic Sites: The electron-withdrawing nature of the two carbonyl groups polarizes the conjugated system, rendering specific carbon atoms electrophilic, or electron-deficient. libretexts.org Resonance analysis shows that positive charge density is localized not only on the carbonyl carbons (C4 and C7) but also on the β-carbon of the alkene (C6). makingmolecules.com Consequently, the molecule presents two primary sites for nucleophilic attack:

Carbonyl Carbons (C4 and C7): These sites are susceptible to direct nucleophilic attack, known as 1,2-addition . This pathway is typical for reactions with hard, non-stabilized nucleophiles like Grignard reagents or organolithium compounds. lumenlearning.com

Alkene Carbon (C6): Due to conjugation, this carbon is also electrophilic and can be attacked by nucleophiles in a process called conjugate addition or 1,4-addition (also known as the Michael reaction). wikipedia.orglibretexts.org This pathway is generally favored by softer, resonance-stabilized nucleophiles. wikipedia.org

The competition between 1,2- and 1,4-addition is a key feature of α,β-unsaturated carbonyl chemistry and is primarily determined by the nature of the attacking nucleophile. libretexts.orglumenlearning.com

| Addition Type | Preferred Nucleophiles | Initial Product | Final Product (after workup) |

| 1,2-Addition | Hard Nucleophiles (e.g., Grignard reagents, Organolithiums, LiAlH₄) | Alkoxide | Tertiary or Secondary Alcohol |

| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., Enolates, Gilman reagents, Amines, Thiols) | Enolate | Saturated 1,5-Dicarbonyl Compound |

Nucleophilic Sites: The oxygen atoms of the carbonyl groups at C4 and C7 are the primary nucleophilic centers. With their lone pairs of electrons, they can be protonated or coordinate to Lewis acids, which is often the initial step in acid-catalyzed reactions.

The mechanism of conjugate addition, or the Michael reaction, proceeds in a series of steps. First, a nucleophile attacks the electrophilic β-carbon (C6), causing a shift of electrons to form a resonance-stabilized enolate intermediate. libretexts.orgbyjus.com This enolate is then protonated, typically during an aqueous workup, at the α-carbon (C5) to yield the thermodynamically stable ketone product. libretexts.org

Oxidative and Reductive Transformations of the Dicarbonyl Functionalities

The dicarbonyl and alkene moieties in this compound can undergo various oxidative and reductive transformations, with the outcome depending on the reagents and conditions employed.

Reductive Transformations: Reduction of this compound can target the alkene, the carbonyl groups, or both.

Catalytic Hydrogenation: This is a powerful method for reduction. wikipedia.org Depending on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions (pressure, temperature), different products can be obtained. chemistrytalk.org Mild conditions might selectively reduce the C=C double bond to yield Decane-4,7-dione . More forcing conditions would likely reduce both the alkene and the dicarbonyl groups, resulting in Decane-4,7-diol . The hydrogenation of alkenes typically occurs via syn-addition of hydrogen across the double bond. chemistrytalk.org

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. In this compound, these reagents could produce (E)-Dec-5-ene-4,7-diol . While NaBH₄ is generally selective for carbonyls over isolated alkenes, its reaction with α,β-unsaturated systems can sometimes lead to a mixture of 1,2- and 1,4-reduction products.

Oxidative Transformations: The alkene and the carbons alpha to the carbonyls are potential sites for oxidation.

Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents like alkaline hydrogen peroxide or sodium perborate (B1237305) in an aqueous medium. tandfonline.comacs.org This would yield (E)-5,6-epoxy-decane-4,7-dione .

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), could cleave the C5=C6 double bond. This would break the molecule into smaller carbonyl-containing fragments. While the oxidative cleavage of 1,3-diketones has been studied, the cleavage of an enedione system like this would be a competing process. organic-chemistry.org Atmospheric oxidation initiated by OH radicals is another potential degradation pathway. copernicus.org

| Transformation | Reagent/Condition | Expected Major Product |

| Reduction | H₂, Pd/C (mild) | Decane-4,7-dione |

| Reduction | H₂, PtO₂ (forcing) | Decane-4,7-diol |

| Reduction | NaBH₄ or LiAlH₄ | (E)-Dec-5-ene-4,7-diol |

| Oxidation | H₂O₂, NaOH | (E)-5,6-epoxy-decane-4,7-dione |

| Oxidation | O₃, then Zn/H₂O | 2-oxopentanal |

Electrophilic Addition Reactions Across the (E)-Alkene Moiety

Unlike typical electron-rich alkenes, the C5=C6 double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the two flanking carbonyl groups. This deactivation makes it significantly less reactive towards common electrophiles like protic acids (e.g., HBr, HCl). libretexts.org

However, electrophilic addition of halogens, particularly bromine (Br₂), can occur. The mechanism often involves the initial formation of a dibromo adduct across the double bond. This intermediate can then undergo dehydrobromination, often facilitated by a base, to yield an α-bromo-α,β-unsaturated ketone. libretexts.org

An alternative pathway for halogenation can occur at the α-carbon (C3 or C8) via an enol or enolate intermediate under acidic or basic conditions, respectively. libretexts.org For instance, acid-catalyzed bromination would involve the formation of an enol, which then acts as a nucleophile to attack Br₂. libretexts.org Various brominating agents, such as N-bromosuccinimide (NBS), can be used for these transformations, sometimes mediated by other reagents to improve efficiency and selectivity. acs.org

Mechanistic Studies of Ene Reactions and Related Pericyclic Transformations in Dione (B5365651) Chemistry

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.orgwikipedia.org The structure of this compound is amenable to several types of pericyclic transformations.

Ene Reactions: The ene reaction involves an alkene with an allylic hydrogen (the 'ene') and a π-bonded component (the 'enophile'). libretexts.org this compound possesses allylic hydrogens at both the C3 and C8 positions, allowing it to potentially act as the 'ene' component in an intramolecular ene reaction. wikipedia.org The 'enophile' could be one of the carbonyl groups (a carbonyl-ene reaction) or the C5=C6 double bond itself. Such a reaction would proceed through a six-membered, pseudo-chair or pseudo-boat transition state, leading to the formation of a five- or six-membered ring. nih.gov Computational studies on similar 1,6-dienes show that the activation barrier and stereochemical outcome are highly dependent on the geometry of the transition state and the presence of activating groups. nih.govsemanticscholar.org

Diels-Alder Reactions: The electron-deficient C5=C6 double bond makes the molecule an excellent 'dienophile' for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. msu.edumeta-synthesis.com It would react readily with electron-rich conjugated dienes (e.g., 1,3-butadiene, cyclopentadiene) to form a six-membered ring adduct. These reactions are known for their high stereospecificity. msu.edu

Stereochemical Control and Regioselectivity in this compound Reactions

Many of the potential reactions of this compound involve the formation of new stereocenters, making stereochemical control and regioselectivity critical considerations.

Regioselectivity: The primary issue of regioselectivity in this molecule is the competition between 1,2- (carbonyl) and 1,4- (conjugate) nucleophilic addition. As established, this is largely controlled by the hard/soft nature of the nucleophile. wikipedia.org Hard nucleophiles (e.g., CH₃Li) preferentially attack the hard electrophilic carbonyl carbon, while soft nucleophiles (e.g., (CH₃)₂CuLi) attack the soft electrophilic β-carbon. wikipedia.org

Stereochemical Control:

Conjugate Addition: Nucleophilic attack at C6 creates a new stereocenter. In the absence of chiral influences, a racemic mixture would be formed. However, the use of chiral catalysts or auxiliaries can induce enantioselectivity, a widely used strategy in modern organic synthesis. mdpi.com

Carbonyl Reduction: Reduction of the two ketone groups at C4 and C7 creates two new stereocenters. This can lead to the formation of diastereomers (syn and anti diols). The stereochemical outcome can be influenced by the steric environment around the carbonyl groups and the choice of reducing agent.

Ene and Diels-Alder Reactions: These pericyclic reactions are highly stereospecific. The relative stereochemistry of the reactants is maintained in the products due to the concerted nature of the mechanism. For intramolecular ene reactions, the geometry of the connecting chain dictates the stereochemistry of the newly formed ring. nih.gov

Investigation of Solvent Effects and Catalytic Influence on Reaction Pathways

The reaction pathways, rates, and selectivity of transformations involving this compound can be profoundly influenced by the choice of solvent and the use of catalysts.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can affect reaction outcomes. For instance, in Michael additions, polar solvents can stabilize the charged enolate intermediate, potentially affecting the reaction rate. Protic solvents can participate in hydrogen bonding with the carbonyl oxygens, altering the electrophilicity of the conjugated system.

Catalytic Influence:

Lewis Acid Catalysis: Lewis acids (e.g., TiCl₄, BF₃, ZnCl₂) can coordinate to the carbonyl oxygen atoms. wikipedia.org This coordination increases the electron-withdrawing effect of the carbonyl group, further polarizing the conjugated system and making the β-carbon (C6) even more electrophilic. nih.gov This activation significantly accelerates the rate of conjugate addition reactions and can enhance regioselectivity towards the 1,4-adduct. nih.gov Lewis acid catalysis is also crucial in promoting carbonyl-ene reactions, often allowing them to proceed at lower temperatures. nih.gov

Base Catalysis: Base catalysis is fundamental to Michael additions where the nucleophile is a pronucleophile (e.g., a β-dicarbonyl compound). The base deprotonates the acidic compound to generate the active enolate nucleophile. libretexts.org

Transition Metal Catalysis: Transition metals are key catalysts for many reactions. Palladium, platinum, or nickel are essential for catalytic hydrogenation. wikipedia.org Other metals like rhodium and ruthenium are used in ene-type reactions and metathesis. mdpi.com Palladium and nickel catalysts are also used in a variety of cross-coupling reactions that could potentially involve the enedione system. nih.gov

Computational and Theoretical Chemistry Studies of E Dec 5 Ene 4,7 Dione

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like (E)-Dec-5-ene-4,7-dione, these methods would provide a foundational understanding of its stability, reactivity, and electronic nature.

Geometry Optimization and Vibrational Frequency Analysis

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates. For this compound, this calculation would precisely define bond lengths (e.g., C=C, C=O, C-C), bond angles, and dihedral angles that characterize its shape. The "(E)" designation indicates a specific stereochemistry around the carbon-carbon double bond, which would be a fixed constraint in the starting structure for the optimization.

Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes:

Confirmation of a True Minimum: It verifies that the optimized structure corresponds to a stable energy minimum on the potential energy surface. A stable structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate a transition state or a different, unstable conformation.

Prediction of Infrared and Raman Spectra: The calculations yield the frequencies of all vibrational modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural confirmation of the synthesized compound. For this compound, this would predict characteristic stretching frequencies for the C=O (ketone) and C=C (alkene) groups.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The electronic behavior of a molecule is governed by its molecular orbitals. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO would likely be localized around the electron-rich C=C double bond, while the LUMO would be concentrated on the electron-withdrawing C=O carbonyl groups, indicating the likely pathways for intramolecular charge transfer upon electronic excitation.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions.

The MEP map uses a color scale to indicate electrostatic potential:

Red/Orange/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show intense negative potential (red) around the oxygen atoms of the carbonyl groups due to their high electronegativity and lone pairs. Conversely, positive potential (blue) would likely be found around the hydrogen atoms. This visualization would clearly identify the carbonyl oxygens as the primary sites for interactions with electrophiles or hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods typically focus on a single, static molecule, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. MD simulations would be used to explore the conformational flexibility of this compound, particularly the rotation around its single bonds. By simulating the molecule's behavior at a given temperature, MD can identify the most populated conformations and the energy barriers between them. Furthermore, simulating multiple molecules would provide insight into intermolecular interactions (e.g., dipole-dipole forces between carbonyl groups) that govern the compound's properties in a condensed phase (liquid or solid).

Theoretical Spectroscopic Predictions for Vibrational and Electronic Spectra

Computational chemistry allows for the direct prediction of various types of spectra, which can be compared with experimental results for validation.

Vibrational Spectra (IR and Raman): As mentioned in section 4.1.1, the vibrational frequency analysis directly computes the wavenumbers and intensities of IR and Raman absorptions. This creates a theoretical spectrum that can be used to assign the peaks in an experimental spectrum to specific molecular motions.

Electronic Spectra (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. This calculation determines the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelength of maximum absorption (λmax) for transitions like the n→π* transition associated with the carbonyl groups and the π→π* transition of the conjugated system. This information is crucial for understanding the molecule's color and photophysical properties.

Computational Electrochemistry of Dione (B5365651) Systems for Redox Behavior Prediction

Computational electrochemistry is a powerful tool for predicting the redox behavior of molecules like this compound. rsc.org By simulating the electron transfer processes, it is possible to estimate key electrochemical parameters such as redox potentials. This predictive capability is crucial for applications where the molecule might be involved in oxidation-reduction reactions, such as in materials science or as a synthetic intermediate.

The prediction of redox potentials for dione systems is often accomplished using quantum mechanical methods, particularly Density Functional Theory (DFT). utupub.fi The process typically involves calculating the Gibbs free energy change (ΔG) for the one-electron reduction or oxidation of the molecule. 911metallurgist.com A thermodynamic cycle, often referred to as a Born-Haber cycle, is employed to relate the gas-phase electron affinity and ionization energy to the solution-phase redox potential. This cycle accounts for the solvation energies of the neutral and charged species, which are commonly calculated using implicit (continuum) solvent models. rsc.org

For a one-electron reduction process, the half-reaction is: Molecule + e⁻ → Molecule⁻

The accuracy of the predicted potentials is highly dependent on the chosen computational protocol, including the level of theory (functional) and the basis set. mdpi.com For instance, hybrid functionals like B3LYP are frequently used. The calculated redox potentials can then be benchmarked against experimental data for structurally similar compounds to validate the computational approach. Machine learning models, trained on datasets of computationally derived or experimental redox potentials, are also emerging as a rapid screening tool. utupub.fi

The electronic structure of this compound, with its conjugated system of a carbon-carbon double bond and two carbonyl groups, dictates its redox properties. The Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance, as its energy level is correlated with the ease of reduction; a lower LUMO energy generally corresponds to a more favorable reduction potential. mdpi.com Computational methods can precisely calculate the energies and spatial distributions of these frontier molecular orbitals.

Table 1: Predicted Electrochemical Properties of a Representative Dione System

| Property | Computational Method | Predicted Value |

| First Reduction Potential (V vs. SHE) | DFT (B3LYP/6-311+G) with PCM | -0.85 |

| Second Reduction Potential (V vs. SHE) | DFT (B3LYP/6-311+G) with PCM | -1.52 |

| LUMO Energy (eV) | DFT (B3LYP/6-311+G) | -2.45 |

| HOMO Energy (eV) | DFT (B3LYP/6-311+G) | -6.78 |

Note: The data in this table is illustrative for a generic α,β-unsaturated dione system and is intended to represent the type of results obtained from computational studies. Values for this compound would require specific calculations.

Prediction of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states. acs.orgnih.gov The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate.

Due to the presence of multiple functional groups—two carbonyls and a conjugated double bond—this compound can undergo various reactions, such as nucleophilic addition. The α,β-unsaturated carbonyl moiety presents two primary electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orguobabylon.edu.iq Nucleophilic attack can occur at either site, leading to 1,2-addition or 1,4-conjugate addition (Michael addition), respectively.

Theoretical calculations can predict which pathway is more favorable under specific conditions. By locating the transition state structures for each potential pathway, their corresponding activation energies (ΔG‡) can be computed. researchgate.net The pathway with the lower activation barrier is predicted to be the kinetically favored one. nih.gov Computational methods like DFT are widely used for these calculations. rsc.org

For example, in a nucleophilic addition reaction, the process would involve:

Locating Reactants and Products: The geometries of the starting materials (e.g., this compound and a nucleophile) and the potential products are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants to the products. This saddle point corresponds to the transition state.

Frequency Analysis: A frequency calculation is performed on the transition state structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net

Calculating Activation Barriers: The energy difference between the transition state and the reactants gives the activation energy, which can be used in transition state theory to estimate reaction rate constants. researchgate.net

These computational studies can reveal subtle stereoelectronic effects and the role of catalysts or solvents in influencing reaction outcomes, providing a level of mechanistic detail that complements experimental investigation. diva-portal.org

Table 2: Calculated Activation Barriers for Competing Reaction Pathways

| Reaction Pathway | Nucleophile | Computational Method | Calculated Activation Barrier (kcal/mol) |

| 1,2-Addition to C=O | CH₃S⁻ | M06-2X/6-31+G | 18.5 |

| 1,4-Conjugate Addition | CH₃S⁻ | M06-2X/6-31+G | 14.2 |

| Cycloaddition [3+2] | Phosphine Ylide | M06-2X/6-31+G* | 21.7 |

Note: This table presents hypothetical data for this compound to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways. The values are representative of typical activation energies for such reactions on α,β-unsaturated ketones. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for E Dec 5 Ene 4,7 Dione

Electronic Absorption Spectroscopy (UV/Vis) for Electronic Transitions

Analysis of (E)-Dec-5-ene-4,7-dione using UV/Vis spectroscopy would provide insights into the electronic transitions within the molecule. The presence of a conjugated system, specifically the α,β-unsaturated ketone moiety (enone), is expected to give rise to characteristic absorption bands.

Typically, conjugated enones exhibit two primary electronic transitions in the UV-Vis region:

A high-intensity π → π* transition, usually occurring at shorter wavelengths (typically in the 200-250 nm range). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

A lower-intensity n → π* transition at longer wavelengths (often above 300 nm). This corresponds to the promotion of a non-bonding electron from the oxygen atom's lone pair to a π* antibonding orbital.

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity. To present specific findings, experimental spectra of this compound would be required. Without such data, a detailed analysis and a data table of its electronic transitions cannot be provided.

Table 5.4.1: Hypothetical UV/Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound were grown and analyzed, this technique would yield a wealth of structural information.

This data would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom in the unit cell.

Bond Lengths and Angles: Providing definitive information about the molecular geometry, including the planarity of the enone system and the conformation of the alkyl chains.

Intermolecular Interactions: Revealing details about how molecules pack in the solid state, such as hydrogen bonding or van der Waals forces.

As no published crystal structure for this compound has been found, it is not possible to provide a table of crystallographic data or discuss its specific solid-state structure.

Table 5.5.1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄O₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Electrochemical Characterization Using Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound. For this compound, this method would be used to determine its oxidation and reduction potentials. The conjugated enone system is an electroactive moiety that can undergo reduction.

A typical cyclic voltammetry experiment would involve scanning the potential of an electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to reduction and/or oxidation events. Key information obtained would include:

Reduction Potential (Epc): The potential at which the compound is reduced. The conjugated system would likely be reduced in one or more steps.

Oxidation Potential (Epa): The potential at which the compound is oxidized.

Reversibility: The stability of the species formed after electron transfer.

This analysis would provide valuable information about the energies of the molecule's frontier molecular orbitals (HOMO and LUMO). However, without experimental data, a discussion of the specific electrochemical properties of this compound and a corresponding data table cannot be generated.

Table 5.6.1: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Epc (V) vs. Ref. | Epa (V) vs. Ref. | ΔEp (mV) | Conditions |

|---|---|---|---|---|

| Reduction I | Data not available | Data not available | Data not available | Data not available |

Applications of E Dec 5 Ene 4,7 Dione As a Research Tool and Building Block in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The utility of (E)-Dec-5-ene-4,7-dione as a versatile synthetic intermediate stems from the presence of multiple reactive centers that can be selectively addressed. The 1,4-dicarbonyl portion of the molecule is a classical precursor for the synthesis of five-membered heterocycles, while the enone system is a prime candidate for conjugate addition reactions. This dual reactivity allows for the sequential or cascade construction of intricate molecular frameworks.

The α,β-unsaturated ketone functionality enables this compound to act as a Michael acceptor. In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system in a 1,4-conjugate addition. wikipedia.org This reaction is a widely used and powerful method for forming carbon-carbon bonds under mild conditions. wikipedia.org A variety of nucleophiles, including enolates, amines, and thiols, can be employed, leading to a diverse array of more complex products.

Furthermore, the dienophilic nature of the activated double bond in the enone system allows it to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This powerful transformation is used to construct six-membered rings with a high degree of stereocontrol. The reactivity of dione-containing compounds as versatile precursors for a plethora of synthetically significant molecules has been well-documented. researchgate.netbenthamscience.com

Table 1: Key Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Functional Group Involved | Bond(s) Formed | Typical Reagents/Conditions |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Ketone | C-C, C-N, C-S | Enolates, Amines, Thiols with a base catalyst (e.g., DBU) researchgate.net |

| Paal-Knorr Synthesis | 1,4-Dione | C-O, C-N, C-S | Acid catalyst (for furans), Primary amines/ammonia (B1221849) (for pyrroles) wikipedia.orgorganic-chemistry.org |

| Diels-Alder Reaction | α,β-Unsaturated Ketone (Dienophile) | C-C (two) | Conjugated Diene, Heat or Lewis Acid |

Utilization in the Development of Novel Heterocyclic Compounds and Scaffolds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. Its 1,4-dicarbonyl core is an ideal substrate for the Paal-Knorr synthesis, a classic and highly efficient method for preparing substituted furans, pyrroles, and thiophenes. wikipedia.orgresearchgate.net These five-membered aromatic heterocycles are core components of numerous natural products, pharmaceuticals, and materials.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an appropriate reagent under specific conditions:

Furan (B31954) Synthesis: Treatment with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) promotes an intramolecular cyclization and dehydration to yield a furan ring. alfa-chemistry.comorganic-chemistry.org

Pyrrole (B145914) Synthesis: Reaction with a primary amine or ammonia leads to the formation of a substituted pyrrole. organic-chemistry.org This reaction is highly versatile, accommodating a wide range of amine substrates. alfa-chemistry.com

Thiophene Synthesis: The use of a sulfurizing agent, such as phosphorus pentasulfide, converts the 1,4-dione into a thiophene.

The this compound molecule offers the potential to create heterocycles bearing propyl and 1-oxobutyl substituents, which can be further modified. The versatility of diones in preparing diverse heterocyclic systems is a cornerstone of synthetic chemistry. benthamscience.commdpi.com

Precursor for the Synthesis of Structurally Related Biologically Active Molecules

The heterocyclic and carbocyclic scaffolds accessible from this compound are prevalent in a vast number of biologically active molecules. Cyclic dipeptides, also known as diketopiperazines, which can be synthesized from amino acid derivatives, show a wide range of biological activities including anti-cancer properties. chapman.eduresearchgate.net While not a direct precursor, the synthetic strategies employing dione (B5365651) intermediates are relevant.

Derivatives of cyclohexane-1,3-dione, a related dicarbonyl compound, are recognized as key precursors for a plethora of compounds with diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and anti-cancer properties. researchgate.netnih.gov The chemical reactivity of the dione functionality is central to the synthesis of these complex molecules. By analogy, this compound serves as a valuable starting point for generating libraries of novel compounds for biological screening. The pyrrole ring, readily synthesized from this precursor via the Paal-Knorr reaction, is a key structural motif in many pharmaceuticals.

Exploitation in the Design and Investigation of Reaction Mechanisms and Methodologies

This compound is an excellent substrate for studying the mechanisms of fundamental organic reactions. The well-defined structure with multiple reactive sites allows for detailed kinetic and stereochemical investigations.

For instance, the Paal-Knorr synthesis, despite its long history, had its mechanism fully elucidated relatively recently. Studies using substituted 1,4-diketones were crucial in demonstrating that the reaction proceeds through a mechanism involving the cyclization of a hemiacetal (or its nitrogen equivalent for pyrrole synthesis) as the rate-determining step, rather than through a common enol intermediate. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The specific substitution pattern on a substrate like this compound can influence reaction rates and provide further insight into these mechanistic pathways.

Similarly, its enone structure makes it a model substrate for investigating the scope and mechanism of Michael addition reactions. wikipedia.org Researchers can study the effects of different catalysts, solvents, and nucleophiles on the rate and stereoselectivity of the conjugate addition. The competition between 1,2-addition (to the carbonyl group) and 1,4-addition (to the enone) can also be explored, providing valuable data for developing more selective synthetic methods. uokerbala.edu.iq

Development of Functionalized Derivatives for Advanced Synthetic Targets

The core structure of this compound can be strategically modified to generate a wide range of functionalized derivatives, which then serve as intermediates for more complex synthetic targets. The initial products derived from this compound can undergo further transformations.

For example, a pyrrole synthesized via the Paal-Knorr reaction can be subjected to electrophilic aromatic substitution reactions (e.g., halogenation, acylation) to introduce new functional groups onto the heterocyclic ring. These functionalized pyrroles are building blocks for more elaborate structures.

Likewise, the product of a Michael addition can be used in subsequent intramolecular reactions. For instance, if the incoming nucleophile contains another functional group, a subsequent cyclization can lead to the formation of complex polycyclic systems. The development of functionalized derivatives is a key strategy for accessing advanced molecules for applications in materials science and medicinal chemistry. google.com The ability to build upon the initial dione framework makes compounds like this compound powerful tools for synthetic chemists. wikipedia.orgorganic-chemistry.org

Environmental Fate and Transformation Pathways of Dione Compounds

Investigation of Degradation Mechanisms in Environmental Matrices

The degradation of organic compounds in environmental matrices like soil and water can occur through various mechanisms, primarily categorized as biotic and abiotic. For dione (B5365651) compounds, both pathways are expected to contribute to their environmental breakdown.

Biotic Degradation: Microbial transformation is a significant pathway for the degradation of many organic molecules in the environment. medcraveonline.com Microorganisms such as bacteria and fungi possess diverse enzymatic systems that can break down complex organic structures. nih.goveolss.net The process of biotransformation can involve a variety of reactions including oxidation, reduction, hydrolysis, and isomerization. medcraveonline.com For dione compounds, microbial enzymes could potentially target the ketone functional groups and the carbon-carbon double bond. For instance, microorganisms are known to degrade other complex organic compounds through oxidative and reductive pathways. nih.gov While direct evidence for (E)-Dec-5-ene-4,7-dione is not available, it is plausible that soil and water microorganisms could utilize it as a carbon source, leading to its degradation. frontiersin.org The rate and extent of this biodegradation would depend on the specific microbial populations present and environmental conditions.

A study on the degradation of the herbicide diuron in calcareous soil showed that metabolites could be found at various depths, indicating that degradation occurs both at the surface and deeper in the soil matrix. nih.gov After 50 days, a significant portion of the parent compound and its metabolites were still present, highlighting that degradation can be a slow process. nih.gov

| Degradation Pathway | Description | Key Reactions |

| Biotic | Transformation by microorganisms (bacteria, fungi). medcraveonline.com | Oxidation, Reduction, Hydrolysis, Isomerization. medcraveonline.com |

| Abiotic | Non-biological chemical breakdown. | Hydrolysis, Oxidation. ajpojournals.org |

Photochemical and Biotic Transformation Processes for Enediones

Enediones, which contain both a carbon-carbon double bond and two ketone groups, are susceptible to photochemical and further biotic transformations.

Photochemical Transformation: Photochemical transformation, or photolysis, occurs when a molecule absorbs light energy, leading to its degradation. taylorfrancis.com For a photoreaction to occur in the environment, the compound must absorb solar radiation, typically at wavelengths longer than 290 nm. taylorfrancis.com The presence of a chromophore, the part of a molecule that absorbs light, is essential. In this compound, the carbon-carbon double bond in conjugation with the ketone groups can act as a chromophore.

The energy from sunlight can be sufficient to break chemical bonds within the molecule. taylorfrancis.com Photochemical reactions can proceed through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the compound. researchgate.net In natural waters, dissolved organic matter can act as a photosensitizer. mcneill-group.org The specific photochemical pathways for an enedione like this compound could involve isomerization of the double bond, cyclization reactions, or oxidation, leading to a variety of transformation products. acs.org

Biotic Transformation: As mentioned previously, microorganisms play a key role in the transformation of organic compounds. medcraveonline.com The initial products of photochemical degradation may be more amenable to microbial attack than the parent compound, a process known as coupled abiotic and biotic degradation. unito.it Research on other complex organic molecules has shown that microbial consortia can be enriched to transform persistent compounds. frontiersin.org For enediones, biotic processes could involve the reduction of the ketone groups to alcohols or the saturation of the carbon-carbon double bond, altering the chemical properties of the molecule and potentially reducing its toxicity.

| Transformation Process | Description | Key Factors |

| Photochemical | Degradation initiated by the absorption of light energy. taylorfrancis.com | Wavelength of light, presence of chromophores, photosensitizers. taylorfrancis.comresearchgate.net |

| Biotic | Enzyme-catalyzed transformation by living organisms. eolss.net | Microbial population, enzyme specificity, bioavailability of the compound. frontiersin.org |

Influence of Environmental Factors on Compound Stability and Reactivity

The stability and reactivity of dione compounds in the environment are significantly influenced by various environmental factors, most notably pH and temperature.

Influence of pH: The pH of the surrounding medium (soil or water) can have a profound effect on the stability of organic compounds. ajpojournals.org Changes in pH can alter the ionization state of a molecule, which in turn can affect its solubility, bioavailability, and susceptibility to degradation. ajpojournals.org For dione compounds, extreme pH conditions could catalyze hydrolysis of certain bonds, although the carbon-carbon backbone of this compound is generally stable to hydrolysis. However, pH can influence the activity of microbial enzymes responsible for biodegradation. nih.gov Many enzymatic processes have an optimal pH range, and deviations from this range can significantly slow down degradation rates. For some compounds, degradation is more rapid in either acidic or alkaline conditions. researchgate.net

Influence of Temperature: Temperature affects the rates of both chemical reactions and biological processes. nih.gov An increase in temperature generally accelerates the rate of chemical degradation reactions, such as hydrolysis and oxidation. Similarly, microbial activity and metabolic rates tend to increase with temperature up to an optimal point, beyond which enzymes can denature and activity decreases. nih.gov Therefore, the biotic degradation of dione compounds is expected to be faster in warmer environments. The stability of some organic compounds has been shown to be significantly affected by temperature, with higher temperatures leading to increased degradation. mdpi.com For instance, the enzymatic activity related to the degradation of some compounds shows a linear increase within a certain temperature range. nih.gov

| Environmental Factor | Influence on Dione Compound Stability and Reactivity |

| pH | Can alter the ionization state, solubility, and bioavailability of the compound. ajpojournals.org Influences the rate of acid- or base-catalyzed hydrolysis and the activity of biodegrading enzymes. nih.govresearchgate.net |

| Temperature | Affects the rates of both abiotic degradation reactions and microbial metabolic activity. nih.gov Higher temperatures generally lead to faster degradation, up to an optimum for biological processes. mdpi.com |

Future Research Directions and Emerging Trends in E Dec 5 Ene 4,7 Dione Chemistry

Integration of Computational Design and High-Throughput Screening in Synthetic Optimization

The optimization of synthetic pathways for molecules such as (E)-Dec-5-ene-4,7-dione is poised to be revolutionized by the synergy between computational chemistry and high-throughput screening (HTS). This combination allows for the rapid exploration of vast reaction landscapes to identify optimal conditions, saving time, resources, and minimizing waste.

Computational tools, particularly density functional theory (DFT), can model reaction mechanisms and predict the energetics of transition states. This allows researchers to prescreen potential catalysts and reactants, identifying those with the highest likelihood of success before any experimental work begins. For the synthesis of this compound, computational models could be employed to understand the subtleties of stereoselective oxidation or coupling reactions, guiding the design of experiments toward achieving the desired (E)-isomer with high purity.

Once computational models have narrowed the field of potential reaction conditions, high-throughput screening can be used to test these hypotheses empirically on a massive scale. Technologies have been developed that enable the rapid screening of diverse reaction conditions in parallel. Techniques like desorption electrospray ionization (DESI) mass spectrometry allow for the analysis of thousands of reactions per hour, dramatically accelerating the optimization process. For instance, a library of catalysts, solvents, and bases could be screened to find the optimal combination for the synthesis of this compound, moving beyond traditional one-variable-at-a-time optimization. The use of catalyst-coated glass beads (ChemBeads) facilitates the accurate dispensing of nanomole quantities of solid reagents, making such large-scale screening feasible and efficient. Bayesian optimization has also emerged as a powerful software-driven approach to efficiently navigate complex parameter spaces in reaction development.

Table 1: Comparison of Modern Synthetic Optimization Technologies

| Technology | Principle | Key Advantage for Dione (B5365651) Synthesis |

|---|---|---|

| Computational Modeling (e.g., DFT) | Uses quantum mechanics to predict reaction outcomes and energies. | Pre-screening of catalysts and conditions, reducing experimental effort and waste. |

| High-Throughput Screening (HTS) | Parallel execution of numerous unique chemical reactions. | Rapid identification of optimal reaction parameters from a large experimental matrix. |

| Acoustic Dispensing | Uses sound waves to transfer nanoliter volumes of reagents. | Enables highly miniaturized, on-the-fly synthesis and screening, conserving scarce materials. |

| Bayesian Optimization | An algorithmic approach to efficiently find the optimum of a function. | Intelligently guides the selection of subsequent experiments, minimizing the number of runs needed. |

Exploration of Novel Catalytic Systems and Green Chemistry Approaches for this compound Transformations

The synthesis and subsequent transformation of this compound will increasingly rely on novel catalytic systems and the principles of green chemistry. The goal is to develop processes that are not only efficient but also environmentally benign, reducing the use and generation of hazardous substances.

Recent research into the synthesis of 1,4-enediones, the class of compounds to which this compound belongs, has highlighted several promising catalytic approaches. One mild and selective method involves the oxidation of α,β-enones using a palladium-based catalyst (20% Pd(OH)₂ on carbon) with tert-butylhydroperoxide as the oxidant, achieving yields generally between 80-90%. Another strategy employs inexpensive copper catalysts with air as the sole oxidant, representing a more atom-economical and sustainable process. Furthermore, metalloradical catalysis, utilizing cobalt(II)-based complexes, has shown promise in complex C-H alkylation reactions and could be adapted for novel transformations of dione scaffolds.

The principles of green chemistry extend beyond the catalyst to the entire reaction protocol. Key areas of focus for the synthesis of this compound would include:

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, supercritical CO₂, or bio-based solvents.

Energy Efficiency: Employing methods like microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based starting materials rather than petrochemical sources.

Table 2: Emerging Catalytic Systems for 1,4-Enedione Synthesis

| Catalytic System | Oxidant | Key Features |

|---|---|---|

| Pd(OH)₂ on Carbon | t-Butylhydroperoxide | Mild conditions, high selectivity, good yields (80-90%). |